Cas no 1543327-67-8 (ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate)

Ethyl 2-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate is a fluorinated phenylglycine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a fluorine substituent and a trifluoromethyl group—enhance metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. The ethyl ester moiety improves solubility and facilitates further functionalization. This intermediate is particularly useful in the development of protease inhibitors, receptor antagonists, and other small-molecule therapeutics. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic applications. The compound’s reactivity allows for selective modifications, enabling efficient derivatization for targeted research or industrial processes.
ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate structure
1543327-67-8 structure
Product Name:ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate
CAS No:1543327-67-8
MF:C11H11F4NO2
MW:265.204157114029
CID:5843404
PubChem ID:115350925
Update Time:2025-06-27

ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate
    • ethyl 2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetate
    • EN300-23465544
    • 1543327-67-8
    • Inchi: 1S/C11H11F4NO2/c1-2-18-10(17)9(16)6-3-7(11(13,14)15)5-8(12)4-6/h3-5,9H,2,16H2,1H3
    • InChI Key: UGDAQVFMOFMZRJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)(F)F)C=C(C=1)C(C(=O)OCC)N

Computed Properties

  • Exact Mass: 265.07259124g/mol
  • Monoisotopic Mass: 265.07259124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.3Ų

ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate Pricemore >>

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Additional information on ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate

Professional Introduction to Ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate (CAS No. 1543327-67-8)

Ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate, identified by the CAS number 1543327-67-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, including an amino group, a fluoro-substituted phenyl ring, and a trifluoromethyl moiety, exhibits promising potential in the development of novel therapeutic agents.

The structural configuration of ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate makes it a versatile intermediate in synthetic chemistry. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it an attractive candidate for further functionalization. In recent years, there has been a growing interest in the use of fluorinated compounds in drug design due to their ability to improve metabolic stability, binding affinity, and overall pharmacokinetic properties.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. For instance, the incorporation of fluoro groups into pharmaceuticals has been shown to modulate enzyme inhibition and receptor binding. The compound ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate aligns with this trend, as its molecular structure suggests potential applications in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

In the realm of drug discovery, ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate serves as a building block for more complex molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, allows for the creation of diverse pharmacophores. This flexibility is particularly valuable in high-throughput screening programs aimed at identifying novel lead compounds.

The trifluoromethyl group in ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate is known to enhance the lipophilicity and binding affinity of drug candidates. This property is critical for achieving optimal pharmacological activity. Additionally, the fluoro-substituted phenyl ring contributes to the compound's metabolic stability by resisting oxidative degradation. These characteristics make it an ideal candidate for further exploration in medicinal chemistry.

Advances in computational chemistry have also facilitated the study of ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate. Molecular modeling techniques have been employed to predict its interaction with biological targets, providing insights into potential therapeutic applications. These computational studies have complemented experimental efforts, enabling researchers to design more effective synthetic strategies.

The synthesis of ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine and trifluoromethyl groups often necessitates specialized methodologies to ensure high yield and purity. Researchers have developed innovative synthetic routes that leverage transition metal catalysis and photochemical reactions to achieve these objectives.

In conclusion, ethyl 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylacetate (CAS No. 1543327-67-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and favorable physicochemical properties position it as a valuable intermediate for the development of novel therapeutic agents. As research in fluorinated compounds continues to evolve, this compound is likely to play an increasingly important role in drug discovery and development.

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